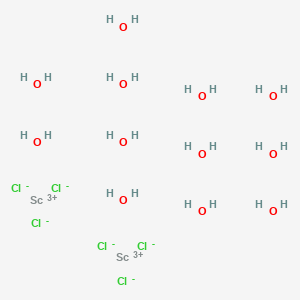

Scandium chloride (ScCl3), hexahydrate (8CI,9CI)

CAS No.:

Cat. No.: VC13629313

Molecular Formula: Cl6H24O12Sc2

Molecular Weight: 518.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Cl6H24O12Sc2 |

|---|---|

| Molecular Weight | 518.8 g/mol |

| IUPAC Name | scandium(3+);hexachloride;dodecahydrate |

| Standard InChI | InChI=1S/6ClH.12H2O.2Sc/h6*1H;12*1H2;;/q;;;;;;;;;;;;;;;;;;2*+3/p-6 |

| Standard InChI Key | MUKZNQUWIQPNAH-UHFFFAOYSA-H |

| SMILES | O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sc+3].[Sc+3] |

| Canonical SMILES | O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sc+3].[Sc+3] |

Introduction

Chemical Identity and Basic Properties

Scandium chloride hexahydrate belongs to the family of scandium(III) chloride hydrates, with the molecular formula ClH₁₂O₆Sc⁺³ . Its molecular weight is 188.50 g/mol , and it dissociates in aqueous solutions to form [Sc(H₂O)₆]³⁺ and Cl⁻ ions. The compound’s InChIKey (PBNROVZRVNDBKV-UHFFFAOYSA-M) and SMILES notation (O.O.O.O.O.O.[Cl-].[Sc+3]) provide standardized identifiers for chemical databases. Commercial samples typically exhibit a purity of ≥98% and are stored in cool, dry conditions to prevent decomposition .

Synthesis and Crystallographic Considerations

Synthesis Methods

The trihydrate ScCl₃·3H₂O is synthesized by dissolving scandium oxide (Sc₂O₃) in concentrated hydrochloric acid, followed by dehydration using thionyl chloride (SOCl₂) . In contrast, the hexahydrate likely forms under milder conditions, such as slow evaporation of aqueous ScCl₃ solutions at room temperature. Industrial suppliers report large-scale production via contract manufacturing, with synthesis capabilities in Jiangsu and Shandong, China .

Structural Insights from Related Hydrates

Although ScCl₃·6H₂O’s crystal structure remains uncharacterized, studies on ScCl₃·3H₂O reveal a monoclinic lattice (space group P2₁/c) with two distinct Sc³⁺ sites :

-

Sc(1): [ScCl₂(H₂O)₄]⁺ octahedra

-

Sc(2): [ScCl₄(H₂O)₂]⁻ octahedra

These units assemble into a distorted cubic close-packed arrangement stabilized by hydrogen bonding . For ScCl₃·6H₂O, the additional water molecules likely increase coordination complexity, potentially forming [Sc(H₂O)₆]³⁺ complexes analogous to other lanthanide chlorides.

Table 1: Crystallographic Parameters of ScCl₃·3H₂O

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c (No. 14) |

| Lattice parameters (Å) | a = 9.666, b = 8.150, c = 9.202 |

| β angle (°) | 90.821 |

| Volume (ų) | 724.8 |

Spectroscopic Characterization

⁴⁵Sc Solid-State NMR

In ScCl₃·3H₂O, ⁴⁵Sc NMR reveals quadrupolar coupling constants (χ) of 2.0 ± 0.1 MHz for Sc(1) and 3.81 ± 0.05 MHz for Sc(2), reflecting their distinct ligand environments . The hexahydrate’s NMR profile remains unreported, but theoretical models suggest broader peaks due to increased water mobility.

Challenges and Future Directions

The absence of single-crystal XRD data for ScCl₃·6H₂O limits mechanistic understanding of its coordination geometry. Further studies should:

-

Elucidate its crystal structure under varying hydration conditions.

-

Compare its reactivity with trihydrate and anhydrous ScCl₃.

-

Explore applications in catalysis, given scandium’s Lewis acidity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume